![molecular formula C17H16N4O2 B11027330 N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide](/img/structure/B11027330.png)
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a pyridine ring and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The initial step involves the cyclization of anthranilic acid derivatives with isocyanates to form the quinazoline core.
Introduction of the Pyridine Ring: The quinazoline intermediate is then subjected to a nucleophilic substitution reaction with a pyridine derivative.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions include quinazoline N-oxides, hydroxylated quinazolines, and various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, research is focused on its potential as an anti-cancer agent. The compound’s ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-[4-oxo-3-(methyl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide
- N-[4-oxo-3-(ethyl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide
Uniqueness
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyridine-3-carboxamide is unique due to the presence of the isopropyl group at the 3-position of the quinazoline ring. This structural feature can influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-11(2)21-10-19-15-6-5-13(8-14(15)17(21)23)20-16(22)12-4-3-7-18-9-12/h3-11H,1-2H3,(H,20,22) |
InChI Key |
VEWAHNJDSLSYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


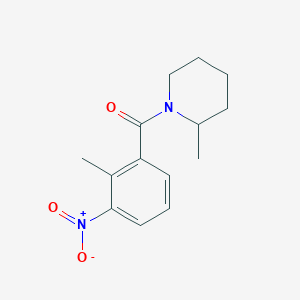
![2-(2-methoxyphenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11027263.png)
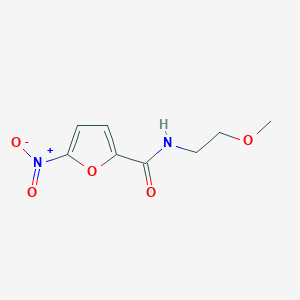
![7-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11027276.png)
![N,4-bis(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11027292.png)
![1-(4-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11027295.png)
![5'-bromo-1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11027300.png)
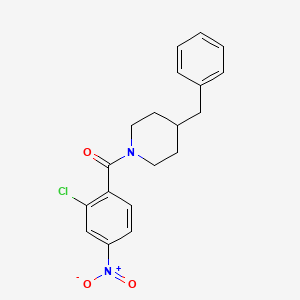
![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11027306.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027311.png)
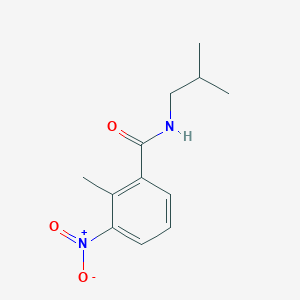
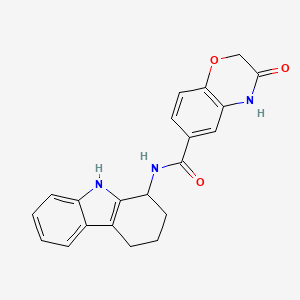
![N-[1H-benzimidazol-2-yl(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B11027324.png)

